Home > Products > Screening Compounds P84360 > Zidebactam sodium
Zidebactam sodium - 1706777-46-9

Zidebactam sodium

Catalog Number: EVT-3460326
CAS Number: 1706777-46-9
Molecular Formula: C13H20N5NaO7S
Molecular Weight: 413.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zidebactam sodium, also known as WCK 5107, is a novel compound classified as a β-lactamase inhibitor and penicillin-binding protein 2 inhibitor. It is primarily developed to combat antibiotic resistance, particularly against Gram-negative bacteria. Zidebactam enhances the efficacy of existing β-lactam antibiotics by inhibiting β-lactamases, enzymes that bacteria produce to resist these drugs, and by directly targeting penicillin-binding proteins involved in bacterial cell wall synthesis. This compound has demonstrated promising antimicrobial activity against various pathogens, including those resistant to traditional treatments.

Source and Classification

Zidebactam sodium is derived from a convergent synthesis involving the sodium salt of 6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid and Boc-(R)-(-)-ethyl nipecotate hydrazide. It belongs to the class of bicyclic acyl hydrazides, which are designed specifically to inhibit β-lactamases and enhance the activity of β-lactam antibiotics like cefepime and ertapenem. The compound has been awarded Qualified Infectious Disease Product status by the U.S. Food and Drug Administration, indicating its potential significance in treating serious infections caused by resistant bacteria .

Synthesis Analysis

Methods and Technical Details

The synthesis of zidebactam sodium employs a convergent strategy that includes several key steps:

  1. Preparation of Sodium Salt: The sodium salt of 6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid is synthesized through established chemical transformations.
  2. Coupling Reaction: This sodium salt is then coupled with Boc-(R)-(-)-ethyl nipecotate hydrazide using coupling reagents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in a solvent like DMF (dimethylformamide) .
  3. Purification: The product is purified through crystallization or chromatography to obtain the desired compound in high yield and purity .

The final empirical formula for zidebactam is C₁₃H₂₁N₅O₇S·2H₂O, indicating its complex structure .

Molecular Structure Analysis

Structure and Data

Zidebactam's molecular structure features a bicyclic core that is essential for its activity as a β-lactamase inhibitor. The compound's stereochemistry has been confirmed through single crystal X-ray analysis, which provides detailed insights into its three-dimensional arrangement . Key structural characteristics include:

  • Bicyclic Framework: This structure allows for effective binding to β-lactamases.
  • Functional Groups: The presence of hydrazide moieties contributes to its inhibitory action against penicillin-binding proteins.
Chemical Reactions Analysis

Reactions and Technical Details

Zidebactam participates in several chemical reactions that enhance its antibacterial properties:

  1. Inhibition of β-Lactamases: Zidebactam effectively binds to various classes of β-lactamases, preventing them from hydrolyzing β-lactam antibiotics.
  2. Synergistic Effects: When combined with other antibiotics such as cefepime or ertapenem, zidebactam significantly lowers the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth, demonstrating its role as an enhancer rather than a standalone antibiotic .

The compound's mechanism involves acylation of the active site serine residue in β-lactamases, leading to irreversible inhibition.

Mechanism of Action

Process and Data

Zidebactam functions through two main mechanisms:

  1. β-Lactamase Inhibition: By binding to the active site of β-lactamases, zidebactam prevents these enzymes from breaking down β-lactam antibiotics, thus restoring their effectiveness against resistant strains.
  2. Targeting Penicillin-Binding Proteins: Zidebactam also binds to penicillin-binding protein 2 (PBP2), disrupting bacterial cell wall synthesis and leading to cell lysis .

Data from studies indicate that zidebactam maintains bactericidal activity across various strains of bacteria, with MIC values typically around 4 μg/ml for resistant strains .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Zidebactam sodium exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 365 g/mol.
  • Solubility: Soluble in water due to its sodium salt form.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are crucial for its formulation into pharmaceutical preparations for clinical use.

Applications

Scientific Uses

Zidebactam sodium is primarily used in research and clinical settings aimed at combating antibiotic-resistant infections. Its applications include:

  • Combination Therapy: Used alongside existing β-lactams to enhance their efficacy against resistant pathogens.
  • Clinical Trials: Currently undergoing clinical trials for various combinations (e.g., with cefepime) to evaluate safety and effectiveness against serious infections caused by Gram-negative bacteria .

The ongoing research into zidebactam highlights its potential as a significant player in the fight against antibiotic resistance, making it a crucial subject for further investigation in medicinal chemistry and pharmacology.

Mechanisms of Resistance Addressed by Zidebactam Sodium

Role in Overcoming Class A, C, and D Serine β-Lactamase-Mediated Resistance

Zidebactam sodium demonstrates potent inhibitory activity against a broad spectrum of serine-based β-lactamases through irreversible acylation of their active sites. Its mechanism involves covalent binding to the catalytic serine residue of β-lactamases, forming a stable acyl-enzyme complex that effectively prevents hydrolysis of partner β-lactams. Against class A enzymes, including ESBLs (e.g., CTX-M variants) and carbapenemases (KPC-2, KPC-3), zidebactam exhibits IC₅₀ values in the nanomolar range, significantly lowering the MICs of co-administered β-lactams [1] [4]. For class C (AmpC) β-lactamases, which are commonly overexpressed in Enterobacter cloacae and Pseudomonas aeruginosa, zidebactam restores susceptibility to cephalosporins even in derepressed strains that demonstrate high-level AmpC production [1] [8].

Most notably, zidebactam demonstrates unprecedented activity against class D oxacillinases (OXA enzymes), particularly OXA-48-like carbapenemases that hydrolyze carbapenems while remaining refractory to inhibition by older β-lactamase inhibitors. In Enterobacterales producing OXA-48, cefepime/zidebactam combinations exhibit MIC values of ≤2 mg/L, demonstrating 32- to 64-fold reductions compared to cefepime alone [1]. The structural basis for this broad-spectrum inhibition lies in zidebactam's bicyclic core and the strategically positioned sulfonate group, which enhances binding affinity across diverse β-lactamase classes.

Table 1: Spectrum of β-Lactamase Inhibition by Zidebactam Sodium

β-Lactamase ClassRepresentative EnzymesInhibitory Activity (IC₅₀)Effect on Cefepime MIC
Class A (ESBL)CTX-M-15, SHV-5≤0.5 μg/mL8-64 fold reduction
Class A (Carbapenemase)KPC-2, KPC-3≤0.25 μg/mL16-128 fold reduction
Class CAmpC (derepressed), P99≤1 μg/mL32-256 fold reduction
Class D (OXA-48-like)OXA-48, OXA-181≤2 μg/mL32-64 fold reduction
Class D (OXA-23-like)OXA-23, OXA-72Limited activityMinimal reduction

Efficacy Against Metallo-β-Lactamase (MBL)-Producing Gram-Negative Pathogens

Unlike conventional β-lactamase inhibitors, zidebactam sodium demonstrates significant efficacy against metallo-β-lactamase (MBL)-producing pathogens despite lacking direct inhibitory activity against zinc-dependent enzymes (NDM, VIM, IMP types). This seemingly paradoxical activity stems from zidebactam's PBP2-targeted enhancer effect, which complements the PBP3 inhibition of β-lactam partners like cefepime. By selectively binding to PBP2 with high affinity (IC₅₀ = 0.26 μg/mL against P. aeruginosa PAO1 PBP2), zidebactam induces morphological changes in bacterial cells that potentiate the activity of co-administered β-lactams [2] [7]. This mechanism is particularly effective against MBL-producing strains because the enhancer effect operates independently of β-lactamase inhibition, bypassing the hydrolytic resistance conferred by MBLs.

Pharmacodynamic studies in murine lung infection models with NDM-1-producing Klebsiella pneumoniae demonstrated that cefepime/zidebactam achieved 1-log kill at a remarkably low cefepime time above MIC (T>MIC) of 31%, significantly lower than the typical 60-70% T>MIC required for cephalosporin monotherapy efficacy [2]. Against challenging MBL-expressing Pseudomonas aeruginosa high-risk clones (ST235, ST357), cefepime/zidebactam combinations exhibited MIC values of 4-8 mg/L despite the isolates showing resistance to virtually all other β-lactams, including novel β-lactam/β-lactamase inhibitor combinations like ceftazidime/avibactam and imipenem/relebactam [3] [6]. Clinical evidence from compassionate use cases further validates this mechanism, where cefepime/zidebactam successfully resolved refractory empyema caused by NDM-producing XDR P. aeruginosa and intra-abdominal infections with MBL-positive strains after failure of polymyxin-based regimens and novel β-lactam combinations [5] [6].

Table 2: Efficacy of Cefepime/Zidebactam Against MBL-Producing Pathogens

PathogenMBL TypeCefepime MIC Range (mg/L)Cefepime/Zidebactam MIC Range (mg/L)Resistance Reversal Factor
P. aeruginosaNDM-1128-2562-864-fold
P. aeruginosaVIM-1640.25256-fold
P. aeruginosaIMP-480.12564-fold
K. pneumoniaeNDM-1128-2561-2128-fold
E. coliNDM-1160.2564-fold
A. baumanniiNDM-1>25616-32>8-fold

Synergistic Inhibition of Extended-Spectrum β-Lactamases (ESBLs) and Carbapenemases

The synergistic relationship between zidebactam and β-lactam antibiotics extends beyond conventional β-lactamase inhibition through complementary PBP binding and β-lactam protection. Against ESBL-producing Enterobacterales, zidebactam reduces cefepime MICs to ≤0.12 mg/L, effectively restoring susceptibility to this fourth-generation cephalosporin [1] [8]. This synergy is particularly valuable for difficult-to-treat infections caused by organisms harboring multiple resistance mechanisms, such as combined ESBL expression with AmpC derepression or porin mutations. The molecular basis of this synergy involves zidebactam's simultaneous inhibition of multiple β-lactamase classes while binding PBP2, which distorts cell wall synthesis sufficiently to enhance the access and activity of partner β-lactams against their primary targets (PBP3 in the case of cefepime).

For carbapenem-resistant Acinetobacter baumannii (CRAB), which commonly expresses OXA-type carbapenemases combined with other resistance mechanisms, zidebactam demonstrates a unique restorative effect on sulbactam's activity. Zidebactam/sulbactam combinations overcome resistance in OXA-23/24-expressing strains that demonstrate resistance to sulbactam/avibactam combinations [4]. This activity stems from zidebactam's complementary mechanisms: β-lactamase inhibition to protect sulbactam from hydrolysis and PBP2 binding that enhances sulbactam's intrinsic PBP1-targeted activity. In vitro studies with 43 genetically distinct CRAB isolates showed that zidebactam reduced sulbactam MICs by 8- to 32-fold in 88% of isolates, including those resistant to colistin [4].

Furthermore, in vitro studies evaluating resistance development potential demonstrated that passage experiments with P. aeruginosa under zidebactam pressure resulted in minimal MIC increases (≤4-fold) over 25 generations, suggesting a low resistance selection risk compared to other novel β-lactam combinations [4]. This stability is attributed to zidebactam's dual mechanism, which creates a higher genetic barrier for resistance development. The compound's synergistic activity against KPC-producing Enterobacterales is especially significant given the global dissemination of these carbapenemases, with cefepime/zidebactam maintaining MIC₉₀ values of ≤0.25 mg/L against contemporary isolates from high-resistance settings [1] [8].

Table 3: Frequency of Resistance Development to Zidebactam-Based Combinations

Properties

CAS Number

1706777-46-9

Product Name

Zidebactam sodium

IUPAC Name

sodium;[(2S,5R)-7-oxo-2-[[[(3R)-piperidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

Molecular Formula

C13H20N5NaO7S

Molecular Weight

413.38 g/mol

InChI

InChI=1S/C13H21N5O7S.Na/c19-11(8-2-1-5-14-6-8)15-16-12(20)10-4-3-9-7-17(10)13(21)18(9)25-26(22,23)24;/h8-10,14H,1-7H2,(H,15,19)(H,16,20)(H,22,23,24);/q;+1/p-1/t8-,9-,10+;/m1./s1

InChI Key

OWQBTXVLPFNTDR-RIHXGJNQSA-M

SMILES

C1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1C[C@H](CNC1)C(=O)NNC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.